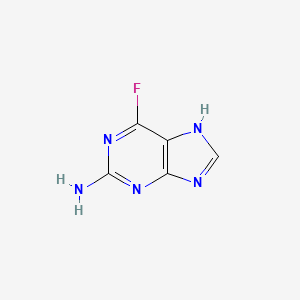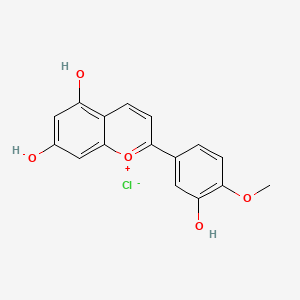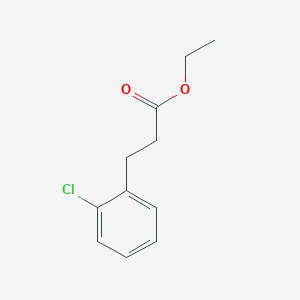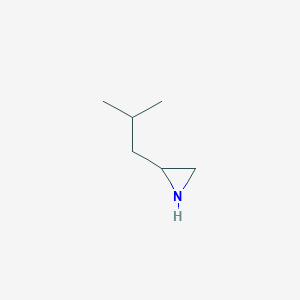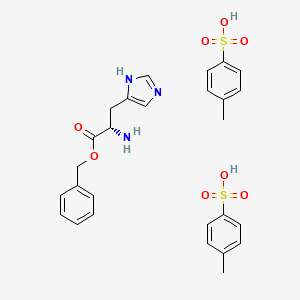
(S)-Benzyl 2-amino-3-(1H-imidazol-4-yl)propanoate bis(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
L-组氨酸苄酯 (双甲苯磺酸盐) 的作用机制涉及其与 HutP(一种 RNA 结合蛋白)的相互作用。据信该化合物激活 HutP,进而调节某些基因的表达。 这种激活被认为是通过结合到 HutP 蛋白上的特定位点发生的,从而导致构象变化,从而增强其活性 .
生化分析
Biochemical Properties
L-Histidine benzyl ester (bistosylate) plays a crucial role in biochemical reactions, particularly in the activation of certain proteins. It has been shown to interact with HutP, an RNA-binding protein, suggesting its involvement in RNA-related processes . The nature of these interactions typically involves the binding of L-Histidine benzyl ester (bistosylate) to specific sites on the protein, thereby modulating its activity.
Cellular Effects
L-Histidine benzyl ester (bistosylate) influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in cultured liver cells, histidine derivatives, including L-Histidine benzyl ester (bistosylate), can induce cell injury through mechanisms involving lipid peroxidation and reactive oxygen species formation . This indicates that L-Histidine benzyl ester (bistosylate) can significantly impact cellular health and function.
Molecular Mechanism
At the molecular level, L-Histidine benzyl ester (bistosylate) exerts its effects through specific binding interactions with biomolecules. It is known to activate HutP, an RNA-binding protein, which suggests a role in RNA metabolism and regulation . Additionally, the compound may influence enzyme activity, either by inhibition or activation, and alter gene expression patterns, thereby affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Histidine benzyl ester (bistosylate) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that histidine derivatives can cause significant cellular injury over time, particularly through mechanisms involving oxidative stress . This highlights the importance of considering temporal dynamics when studying the compound’s effects.
Dosage Effects in Animal Models
The effects of L-Histidine benzyl ester (bistosylate) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing protein synthesis and metabolic functions. At higher doses, it can lead to toxic effects, including oxidative stress and cellular injury . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
L-Histidine benzyl ester (bistosylate) is involved in several metabolic pathways. It can be metabolized to histamine by histidine decarboxylase, which plays a role in various physiological processes, including immune response and neurotransmission . Additionally, the compound can be converted to urocanate and further metabolized to glutamate, highlighting its involvement in amino acid metabolism .
Transport and Distribution
Within cells and tissues, L-Histidine benzyl ester (bistosylate) is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of the compound, which is essential for its biological activity . The transport and distribution processes are critical for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
L-Histidine benzyl ester (bistosylate) exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and interactions with other biomolecules.
准备方法
合成路线和反应条件
L-组氨酸苄酯 (双甲苯磺酸盐) 可以通过一系列涉及 L-组氨酸和苄醇的化学反应合成。该过程通常涉及酯化,其中 L-组氨酸在催化剂(例如硫酸)存在下与苄醇反应。 所得酯随后被纯化并通过与对甲苯磺酸反应转化为其双甲苯磺酸盐形式 .
工业生产方法
L-组氨酸苄酯 (双甲苯磺酸盐) 的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 最终产品随后会经过严格的质量控制措施,以满足行业标准 .
化学反应分析
反应类型
L-组氨酸苄酯 (双甲苯磺酸盐) 经历各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠)进行。
取代: 酯基可以使用适当的试剂被其他官能团取代.
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠。
取代: 取决于所需取代的不同亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羧酸,而还原可能产生醇 .
科学研究应用
L-组氨酸苄酯 (双甲苯磺酸盐) 有多种科学研究应用,包括:
化学: 用作有机合成和催化中的试剂。
生物学: 研究其在激活 HutP(一种 RNA 结合蛋白)方面的作用。
医学: 研究其潜在的治疗应用,但尚未获准用于临床。
工业: 用于开发新材料和化学工艺
相似化合物的比较
属性
CAS 编号 |
24593-59-7 |
|---|---|
分子式 |
C20H23N3O5S |
分子量 |
417.5 g/mol |
IUPAC 名称 |
benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H15N3O2.C7H8O3S/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,7,9,12H,6,8,14H2,(H,15,16);2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
InChI 键 |
XZMGDCOCXDLCJG-YDALLXLXSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N |
Key on ui other cas no. |
24593-59-7 |
序列 |
H |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


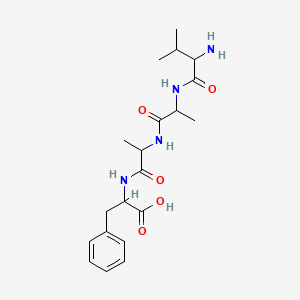
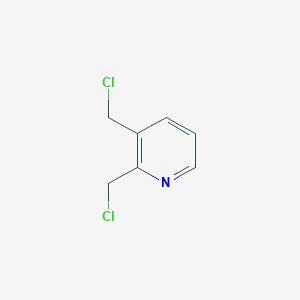
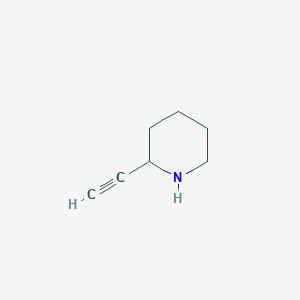
![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)

![2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1602021.png)

